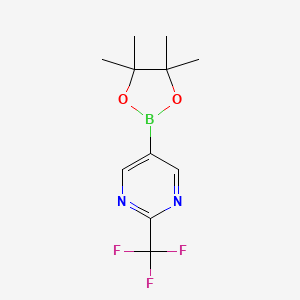![molecular formula C14H27N3O2 B6206302 tert-butyl (2R)-2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate CAS No. 2348320-69-2](/img/no-structure.png)
tert-butyl (2R)-2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2R)-2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate, commonly known as TPC, is a tertiary amine compound that has been studied extensively in recent years. It has been used in a variety of scientific research applications, as well as in laboratory experiments. This article will provide an overview of the synthesis method for TPC, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Applications De Recherche Scientifique
TPC has been used in a variety of scientific research applications, such as in the study of enzyme activity, protein-protein interactions, and drug delivery. It has also been used to study the structure and function of enzymes, as well as to investigate the mechanism of action of drugs. In addition, TPC has been used in the development of novel therapeutic agents and in the study of drug metabolism and pharmacokinetics.
Mécanisme D'action
TPC has been shown to act as a competitive inhibitor of enzymes, such as tyrosine kinase, cyclooxygenase, and phosphodiesterase. It binds to the active site of the enzyme and prevents the substrate from binding, thus inhibiting the enzyme’s activity. In addition, TPC has been shown to modulate the activity of certain proteins, such as the transcription factor NF-κB, and to interact with other proteins involved in signal transduction pathways.
Biochemical and Physiological Effects
TPC has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in signal transduction pathways, such as tyrosine kinase, cyclooxygenase, and phosphodiesterase. In addition, TPC has been shown to modulate the activity of transcription factors, such as NF-κB, and to interact with other proteins involved in signal transduction pathways. Furthermore, it has been shown to have anti-inflammatory and anti-cancer effects, as well as to inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
TPC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solution. In addition, it is non-toxic and has a low molecular weight, which makes it ideal for use in biochemical and physiological studies. However, TPC is a relatively new compound and there is limited information available about its effects on biological systems.
Orientations Futures
The potential applications of TPC are vast and there are numerous directions for future research. These include further investigation into the mechanism of action of TPC, as well as the development of novel therapeutic agents based on TPC. Additionally, further research into the biochemical and physiological effects of TPC could lead to the development of new drugs and treatments. Finally, further research into the synthesis of TPC could lead to the development of more efficient and cost-effective methods.
Méthodes De Synthèse
TPC is synthesized through a two-step process. First, the piperazine ring is constructed from the reaction of ethylenediamine and acetic anhydride. This is followed by the addition of tert-butyl bromide to the piperazine to form the TPC product. The reaction is conducted in an aqueous solution of sodium hydroxide and the product is then isolated and purified.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2R)-2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate involves the reaction of tert-butyl (2R)-2-aminopyrrolidine-1-carboxylate with piperazine in the presence of a suitable solvent and reagents.", "Starting Materials": [ "tert-butyl (2R)-2-aminopyrrolidine-1-carboxylate", "piperazine", "suitable solvent", "reagents" ], "Reaction": [ "Dissolve tert-butyl (2R)-2-aminopyrrolidine-1-carboxylate in a suitable solvent.", "Add piperazine to the reaction mixture.", "Stir the reaction mixture at room temperature for a suitable period of time.", "Isolate the product by filtration or other suitable means.", "Purify the product by recrystallization or other suitable means." ] } | |
Numéro CAS |
2348320-69-2 |
Formule moléculaire |
C14H27N3O2 |
Poids moléculaire |
269.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



